molecular formula C6H4BrIOS B6276819 1-(5-bromo-2-iodothiophen-3-yl)ethan-1-one CAS No. 2763758-95-6

1-(5-bromo-2-iodothiophen-3-yl)ethan-1-one

Cat. No.: B6276819
CAS No.: 2763758-95-6
M. Wt: 331
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Description

1-(5-bromo-2-iodothiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of bromine and iodine atoms attached to the thiophene ring, making it a halogenated derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-iodothiophen-3-yl)ethan-1-one typically involves halogenation reactions. One common method is the bromination of 2-iodothiophene followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The reactions are usually carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation and acetylation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-iodothiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-bromo-2-iodothiophen-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-iodothiophen-3-yl)ethan-1-one varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity to target proteins, influencing biological pathways. In material science, the compound’s electronic properties are exploited to improve the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromothiophen-3-yl)ethan-1-one
  • 1-(5-iodothiophen-3-yl)ethan-1-one
  • 1-(5-chlorothiophen-3-yl)ethan-1-one

Uniqueness

1-(5-bromo-2-iodothiophen-3-yl)ethan-1-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and properties. The dual halogenation can enhance its utility in cross-coupling reactions and increase its potential as a versatile intermediate in organic synthesis.

Properties

CAS No.

2763758-95-6

Molecular Formula

C6H4BrIOS

Molecular Weight

331

Purity

95

Origin of Product

United States

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